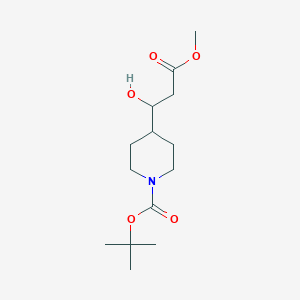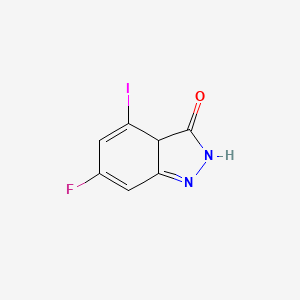![molecular formula C17H21N2O6- B12328889 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328889.png)
1,2-Pyrrolidinedicarboxylic acid, 2-[(2-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a 2-nitrobenzyl group attached to the alpha carbon of the proline moiety, with a BOC (tert-butyloxycarbonyl) protecting group on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE typically involves the following steps:
Protection of Proline: The nitrogen atom of proline is protected using a BOC group to form BOC-proline.
Introduction of the 2-Nitrobenzyl Group: The alpha carbon of the BOC-proline is then functionalized with a 2-nitrobenzyl group through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE in high purity.
Industrial Production Methods
Industrial production of BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products are the substituted derivatives with the new functional groups.
科学的研究の応用
BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE involves the interaction of its functional groups with specific molecular targets. The nitrobenzyl group can undergo photolysis to release the active proline derivative, which can then interact with enzymes or receptors in biological systems. The BOC group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the compound.
類似化合物との比較
BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE can be compared with other similar compounds such as:
BOC-(S)-ALPHA-(2-NITRO-PHENYL)-PROLINE: Similar structure but with a phenyl group instead of a benzyl group.
BOC-(S)-ALPHA-(2-NITRO-ANILINE)-PROLINE: Contains an aniline group instead of a benzyl group.
BOC-(S)-ALPHA-(2-NITRO-ACETOPHENONE)-PROLINE: Contains an acetophenone group instead of a benzyl group.
The uniqueness of BOC-(S)-ALPHA-(2-NITRO-BENZYL)-PROLINE lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
特性
分子式 |
C17H21N2O6- |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
InChIキー |
ZXZASBNTHVRNBK-KRWDZBQOSA-M |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




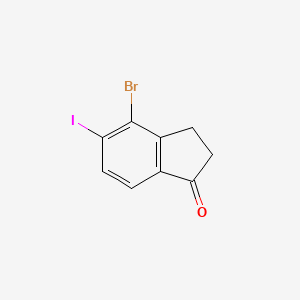
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B12328831.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)
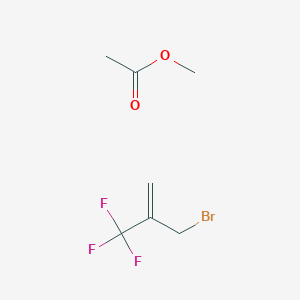
![7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12328844.png)
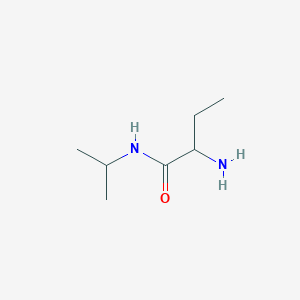
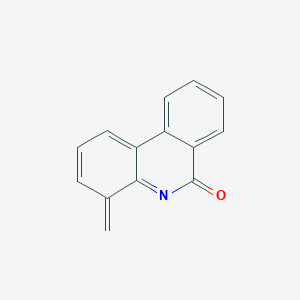

![Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-](/img/structure/B12328873.png)
